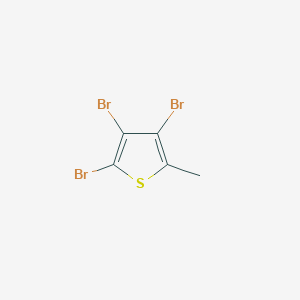

2,3,4-Tribromo-5-methylthiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,4-Tribromo-5-methylthiophene is a useful research compound. Its molecular formula is C5H3Br3S and its molecular weight is 334.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3,4-Tribromo-5-methylthiophene in a laboratory setting?

- Methodological Answer : The synthesis of brominated thiophenes typically involves electrophilic aromatic substitution or direct bromination using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). For regioselective bromination at the 2,3,4-positions, steric and electronic factors of the thiophene ring must be controlled. Precise temperature regulation (e.g., −20°C to 0°C) and stoichiometric ratios of bromine to substrate are critical to avoid over-bromination. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization via GC-MS or HPLC (as in ) are essential to confirm purity and regiochemistry .

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer : Full structural elucidation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielding effects of bromine atoms) and coupling patterns.

- IR Spectroscopy : Confirm the presence of C-Br stretches (~500–600 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., [M]⁺ peak for C₅H₃Br₃S at ~323.7 Da) and isotopic patterns consistent with bromine.

- Elemental Analysis : Ensure agreement with theoretical C, H, S, and Br percentages ( and emphasize the necessity of microanalysis for novel compounds) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Brominated thiophenes are toxic and corrosive. Researchers must:

- Use fume hoods and PPE (nitrile gloves, face shields) to avoid inhalation or dermal contact (as per ).

- Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent decomposition.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃ before incineration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or crystallographic variations. To address this:

- Compare experimental data with crystallographic databases (e.g., Cambridge Structural Database) to validate bond lengths/angles.

- Replicate synthesis and characterization under strictly controlled conditions (e.g., anhydrous solvents, standardized NMR referencing).

- Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals in crowded spectra ( highlights reproducibility requirements) .

Q. What strategies optimize the regioselectivity of bromination in methylthiophene derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Substituent Effects : The electron-donating methyl group at position 5 directs bromination to the 2,3,4-positions via steric hindrance and electronic activation.

- Catalyst Choice : FeBr₃ vs. AlBr₃ may alter reaction pathways (e.g., Friedel-Crafts vs. radical mechanisms).

- Solvent Polarity : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution, while polar solvents may promote side reactions.

- Computational modeling (DFT studies) can predict bromination sites by analyzing frontier molecular orbitals ( discusses analogous thiophene reactivity) .

Q. How does this compound interact with nucleophiles in cross-coupling reactions?

- Methodological Answer : The bromine atoms act as leaving groups in Suzuki or Ullmann couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or CuI for C–S bond formation.

- Solvent Optimization : DMF or THF for solubility and catalyst stability.

- Kinetic Monitoring : Use TLC or GC to track reaction progress and minimize polybrominated byproducts ( details similar reactions with thiophene derivatives) .

Q. What analytical methods are most effective for assessing environmental persistence of this compound?

- Methodological Answer :

- LC-MS/MS : Quantify trace levels in environmental matrices (water, soil).

- Biodegradation Studies : Use OECD 301B tests to measure half-life under aerobic conditions.

- QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume parameters ( lists brominated analogs used in environmental analysis) .

Q. Data Interpretation & Advanced Methodologies

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Map electrostatic potentials to identify electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Thermodynamic Data : Use NIST-referenced enthalpy values (e.g., ) to model reaction feasibility .

Q. What experimental designs minimize side-product formation during functionalization of this compound?

- Methodological Answer :

- Stepwise Functionalization : Introduce one substituent at a time (e.g., Grignard addition before cross-coupling).

- Protecting Groups : Temporarily block reactive sites (e.g., thiophene sulfur) with trimethylsilyl chloride.

- High-Throughput Screening : Optimize reaction conditions (temperature, catalyst loading) via robotic platforms .

属性

CAS 编号 |

30319-06-3 |

|---|---|

分子式 |

C5H3Br3S |

分子量 |

334.86 g/mol |

IUPAC 名称 |

2,3,4-tribromo-5-methylthiophene |

InChI |

InChI=1S/C5H3Br3S/c1-2-3(6)4(7)5(8)9-2/h1H3 |

InChI 键 |

VRKDJTNDMUBTKW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(S1)Br)Br)Br |

规范 SMILES |

CC1=C(C(=C(S1)Br)Br)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。